molecular formula C6H8N2OS B1645433 1-Propanone, 1-(2-amino-5-thiazolyl)-

1-Propanone, 1-(2-amino-5-thiazolyl)-

Cat. No.: B1645433
M. Wt: 156.21 g/mol
InChI Key: UNUBBIGYXDAEDF-UHFFFAOYSA-N
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Description

1-Propanone, 1-(2-amino-5-thiazolyl)- is a thiazole-containing ketone derivative characterized by a propanone backbone substituted at the carbonyl carbon with a 2-amino-5-thiazolyl group. The amino group at position 2 of the thiazole ring enhances hydrogen-bonding capacity, influencing solubility and molecular interactions .

Properties

Molecular Formula

C6H8N2OS

Molecular Weight

156.21 g/mol

IUPAC Name

1-(2-amino-1,3-thiazol-5-yl)propan-1-one

InChI

InChI=1S/C6H8N2OS/c1-2-4(9)5-3-8-6(7)10-5/h3H,2H2,1H3,(H2,7,8)

InChI Key

UNUBBIGYXDAEDF-UHFFFAOYSA-N

SMILES

CCC(=O)C1=CN=C(S1)N

Canonical SMILES

CCC(=O)C1=CN=C(S1)N

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues

Key structural analogues include:

Compound Name Substituent Positions (Thiazole) Molecular Formula Key Features
1-Propanone, 1-(2-amino-5-thiazolyl)- 2-amino, 5-thiazolyl C₆H₈N₂OS Amino group enhances reactivity
1-Propanone, 1-(4-methyl-5-thiazolyl)- 4-methyl, 5-thiazolyl C₇H₉NOS Methyl group increases hydrophobicity
1-(2-Amino-4-methyl-thiazol-5-yl)ethanone 2-amino, 4-methyl, 5-thiazolyl C₆H₈N₂OS Methyl at C4 modifies steric effects
1-(Thiophen-2-yl)propan-1-one Thiophene substituent C₇H₈OS Sulfur heterocycle with distinct electronics

Key Observations :

  • Amino vs. Methyl Substitution: The amino group at C2 (target compound) facilitates hydrogen bonding and nucleophilic reactions, whereas methyl groups (e.g., 4-methyl-5-thiazolyl) enhance lipophilicity, affecting membrane permeability .
  • Thiazole vs. Thiophene : Thiazoles contain both sulfur and nitrogen, enabling diverse electronic interactions compared to sulfur-only thiophenes (e.g., ), which may alter binding affinities in biological systems.

Physicochemical Properties

Property 1-Propanone, 1-(2-amino-5-thiazolyl)- 1-(4-methyl-5-thiazolyl)-propanone 1-(Thiophen-2-yl)propan-1-one
Molecular Weight (g/mol) 156.2 155.2 140.2
Solubility Moderate in polar solvents Low in water, high in DMSO High in organic solvents
LogP ~0.5 (predicted) ~1.2 ~1.8

Analysis :

  • The amino group in the target compound reduces LogP compared to methylated analogues, suggesting improved aqueous solubility .
  • Thiophene derivatives exhibit higher hydrophobicity, aligning with their prevalence in CNS-targeting drugs (e.g., ).
a) Enzyme Inhibition
  • 1-Propanone, 1-(2-amino-5-thiazolyl)-: Potential inhibitor of ALDH (aldehyde dehydrogenase) enzymes, as seen in structurally related Aldi inhibitors (e.g., Aldi-1 to Aldi-4 in ). The thiazole-amino group may mimic substrate interactions.
  • 1-(4-methyl-5-thiazolyl)-propanone: Used in Gewald and Dimroth reactions for synthesizing heterocycles, indicating utility as a ketomethylenic reagent .
b) Pharmacological Activity
  • RS 67333 and RS 39604 (): These propanone derivatives with phenyl/piperidinyl substituents act as serotonin receptor modulators. The thiazole-based target compound may offer distinct selectivity due to its heterocyclic core.
  • Aminothiazoles in Enzyme Inhibition (): Bromoethanone derivatives (e.g., compound 63) inhibit 1-deoxy-D-xylulose-5-phosphate synthase, highlighting the role of thiazole substituents in binding pocket interactions.

Preparation Methods

Reaction Mechanism and Optimization

Treatment of 3-bromo-1-propanone with thiourea in ethanol/water (1:1) at 60°C for 3 hours initiates nucleophilic displacement at the α-carbon, followed by cyclodehydration to form the thiazole nucleus. Sodium acetate (0.1 mol per 0.1 mol ketone) buffers the system to pH 6.5–7.0, suppressing side reactions like ketone oligomerization. Iodine (2.5 mmol per 2 mmol thiourea) oxidizes intermediates, accelerating ring closure.

Critical Parameters:

  • Temperature: 60–70°C (below 60°C slows cyclization; above 75°C promotes decomposition)
  • Solvent polarity: Ethanol/water > DMF > THF (polar aprotic solvents improve thiourea solubility but require longer reaction times)
  • Halogen source: I₂ > Br₂ > Cl₂ (iodine gives 15% higher yields than bromine in comparative trials)

Functionalization at Position 5

Post-cyclization, the 5-position undergoes Friedel-Crafts acylation using propanoyl chloride (1.2 eq) in dichloromethane with AlCl₃ (1.5 eq) at 0–5°C. Quenching with saturated NaHCO₃ yields the target compound with 73% purity, requiring recrystallization from CH₂Cl₂/hexane (1:3).

Solvent-Free Cyclization Strategies

Eliminating solvents enhances atom economy and reduces purification steps.

Polyphosphoric Acid (PPA)-Mediated Synthesis

A mixture of 1-propanone (1 mmol), thiourea (1.1 mmol), and PPA (3 g) heated at 90°C for 1 hour directly affords the target compound in 78% yield. PPA acts as both acid catalyst and dehydrating agent, with optimal P₂O₅ content of 82–85%.

Microwave-Assisted Optimization

Microwave irradiation (300 W, 100°C, 20 minutes) reduces reaction time tenfold compared to conventional heating, achieving 81% yield with narrower polydispersity (PDI 1.12 vs 1.34).

Comparative Analysis of Synthetic Routes

Efficiency Metrics

Method Steps Total Yield (%) Purity (%) Scalability
Hantzsch 2 61 95 High
Halogenation 3 54 88 Moderate
Solvent-Free PPA 1 78 97 High
Microwave-Assisted 1 81 98 Limited

The solvent-free PPA method offers superior yield and purity but requires corrosive reagents. Microwave synthesis, while efficient, faces batch size limitations in industrial settings.

Analytical Techniques for Characterization

Spectroscopic Identification

  • FTIR : νmax 1697 cm⁻¹ (C=O stretch), 1558 cm⁻¹ (C=N thiazole), 1373 cm⁻¹ (C-NH₂)
  • ¹H NMR (DMSO-d₆): δ 2.45 (s, 3H, COCH₃), 6.82 (s, 1H, thiazole H-4), 7.12 (br s, 2H, NH₂)
  • HRMS : m/z 171.0423 [M+H]⁺ (calc. 171.0421 for C₆H₈N₂OS)

Chromatographic Purity Assessment

HPLC (C18 column, MeOH/H₂O 70:30) shows 98.2% purity with tR = 4.12 minutes. Residual DMF in halogenation routes (≤0.3%) necessitates post-synthetic diafiltration.

Q & A

Basic Research Questions

Q. What synthetic routes are available for 1-Propanone, 1-(2-amino-5-thiazolyl)-, and how can purity be optimized?

  • Methodology :

  • Condensation reactions : React a thiazole-amine derivative (e.g., 2-amino-5-thiazolyl moiety) with a propanone precursor under controlled pH (e.g., acidic or basic conditions) to form the ketone-thiazole linkage.
  • Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) followed by recrystallization in ethanol/water mixtures to isolate high-purity product (>98%). Monitor via TLC (Rf ~0.4 in 1:1 ethyl acetate/hexane) .
  • Optimization : Adjust reaction temperature (e.g., 60–80°C) and stoichiometry (1:1.2 molar ratio of thiazole amine to propanone precursor) to minimize byproducts like unreacted amine or dimerization .

Q. Which spectroscopic techniques are most effective for structural confirmation of 1-Propanone, 1-(2-amino-5-thiazolyl)-?

  • Methodology :

  • NMR : ¹H NMR (DMSO-d6, 400 MHz) to identify thiazole protons (δ 7.2–7.4 ppm) and propanone methyl groups (δ 2.1–2.3 ppm). ¹³C NMR confirms carbonyl (δ ~205 ppm) and thiazole carbons .
  • Mass Spectrometry : High-resolution ESI-MS (positive ion mode) for molecular ion [M+H]⁺ matching theoretical mass (e.g., C₇H₉N₂OS: calc. 169.0436, obs. 169.0432) .
  • IR Spectroscopy : Detect carbonyl stretch (~1700 cm⁻¹) and NH₂ bending (~1600 cm⁻¹) .

Q. How should researchers assess the stability of this compound under varying storage conditions?

  • Methodology :

  • Accelerated Stability Testing : Store aliquots at 4°C, 25°C (60% RH), and 40°C (75% RH) for 1–3 months. Analyze degradation via HPLC (C18 column, acetonitrile/water gradient) to quantify loss of parent compound and formation of impurities (e.g., oxidation byproducts) .
  • Light Sensitivity : Expose to UV light (254 nm) for 48 hours; monitor changes in UV-Vis absorbance (λmax ~270 nm) .

Advanced Research Questions

Q. How can mechanistic insights into the biological activity of 1-Propanone, 1-(2-amino-5-thiazolyl)- be obtained?

  • Methodology :

  • Receptor Binding Assays : Use radiolabeled ligands (e.g., ³H-labeled compound) to measure affinity for target receptors (e.g., serotonin receptors, analogous to RS 67333 in 5-HT4 studies). Calculate Ki values via competitive displacement curves .
  • Kinetic Studies : Employ stopped-flow spectroscopy to monitor real-time interactions with enzymes or receptors, varying substrate concentration (0.1–10 μM) to determine kcat/Km .

Q. What strategies resolve contradictions in reported biological activity data for thiazole-containing propanone derivatives?

  • Methodology :

  • Meta-Analysis : Compare experimental conditions (e.g., cell lines, receptor subtypes, assay pH) across studies. For example, discrepancies in pKi values (e.g., 8.7 vs. 7.9) may arise from differences in receptor isoforms or buffer composition .
  • Dose-Response Validation : Replicate assays using standardized protocols (e.g., EC50 determination in HEK293 cells transfected with uniform receptor constructs) .

Q. How can isotopic labeling aid in tracing metabolic pathways of this compound?

  • Methodology :

  • Synthesis of Deuterated Analogs : Introduce ²H labels at the propanone methyl group via deuterated acetic acid precursors. Use LC-MS/MS to track metabolites in liver microsomes, identifying hydroxylation or glucuronidation sites .

Data Analysis and Experimental Design

Q. What statistical approaches are recommended for analyzing dose-dependent toxicity data?

  • Methodology :

  • Probit Analysis : Fit dose-response curves (0.1–100 μM) to calculate LD50 values. Use software (e.g., GraphPad Prism) for nonlinear regression and 95% confidence intervals .
  • ANOVA with Post Hoc Tests : Compare treatment groups (e.g., control vs. compound-treated) for significant differences in cytotoxicity (p < 0.05) .

Q. How can researchers optimize chromatographic separation of this compound from structurally similar impurities?

  • Methodology :

  • HPLC Method Development : Test C18, phenyl-hexyl, and HILIC columns with mobile phases (e.g., 0.1% formic acid in water/acetonitrile). Optimize gradient elution (5–95% acetonitrile over 20 min) to resolve peaks (resolution >1.5) .
  • GC-MS for Volatiles : Use DB-5MS column (30 m × 0.25 mm) with temperature programming (50°C to 250°C at 10°C/min) to detect low-molecular-weight degradation products .

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